4-methyl-3-(phenoxymethyl)-4H-1,2,4-triazole
Description
Properties
IUPAC Name |
4-methyl-3-(phenoxymethyl)-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-13-8-11-12-10(13)7-14-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHXLPWEZVCCQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1COC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Hydrazinecarbothioamides
Dehydrative cyclization of hydrazinecarbothioamides in basic or acidic media is a classical route to 1,2,4-triazoles. For example, thiosemicarbazides derived from hydrazine hydrate and isothiocyanates undergo base-mediated cyclization to form triazolethiones. While this method primarily yields 3-thione derivatives, adapting it for oxygen-containing substituents (e.g., phenoxymethyl) requires modifying the starting materials.
Example Reaction Pathway :
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Hydrazinolysis of ethyl 2-(4-acetamidophenoxy)acetate to form acetohydrazide.
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Reaction with isothiocyanates to yield thiosemicarbazides.
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Base-induced cyclization (e.g., NaOH) to form 1,2,4-triazole-3-thiones.
Regioselective Alkylation for Methyl and Phenoxymethyl Substituents
N4-Methylation via Alkylation
Introducing the methyl group at the N4 position often employs alkylation with methylating agents under basic conditions. For instance, sodium methoxide in methanol facilitates N1- or N4-alkylation of 1,2,4-triazole using methyl sulfate. Regioselectivity depends on the base and reaction conditions:
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N4 preference : Alkylation in NaOH favors N4 substitution due to steric and electronic factors.
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Reagents : Methyl iodide or dimethyl sulfate in polar solvents (e.g., DMF) at 60–80°C.
Optimized Conditions :
C3-Phenoxymethyl Functionalization
The phenoxymethyl group is introduced via nucleophilic substitution or alkylation of a triazole intermediate. A regioselective method involves silylation of the triazole nitrogen followed by reaction with phenoxymethyl acetates:
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Silylation : Methyl 1,2,4-triazole-3-carboxylate is treated with hexamethyldisilazane (HMDS) to form a silyl derivative.
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Alkylation : Reaction with phenoxymethyl acetate in the presence of SnCl₄ as a Lewis acid.
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Deprotection : Acidic or basic hydrolysis removes protecting groups, yielding the target compound.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Silylation | HMDS, 80°C, 2 h | 95 |
| Alkylation | SnCl₄, CH₃CN, reflux, 6 h | 65 |
| Deprotection | NH₃/MeOH, rt, 12 h | 88 |
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Stepwise Alkylation | High regioselectivity | Multiple purification steps | 65–78 |
| One-Pot Synthesis | Reduced steps, time-efficient | Moderate yield | 58 |
| Silylation-Alkylation | Excellent functional tolerance | Requires hazardous SnCl₄ | 65 |
Chemical Reactions Analysis
Oxidation Reactions
The thiol (-SH) group at the 3-position undergoes oxidation under controlled conditions:
Mechanistic Insight :
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Sulfur's nucleophilic character facilitates electrophilic attack by oxidizing agents.
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Oxidation state progression: -SH → -SOH (sulfoxide) → -SO₂H (sulfone) .
Nucleophilic Substitution
The thiol group participates in alkylation and arylation:
| Reaction Partner | Conditions | Product | Yield |
|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C | 3-(Methylthio)-4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazole | 78% |
| Benzyl chloride | Et₃N, THF, reflux | 3-(Benzylthio) derivative | 65% |
Key Findings :
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Alkylation occurs preferentially at the sulfur atom over nitrogen due to higher nucleophilicity .
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Steric hindrance from the phenoxymethyl group slows aryl halide substitutions .
Cyclocondensation Reactions
The triazole-thiol scaffold reacts with CS₂ or aldehydes to form fused heterocycles:
With Carbon Disulfide
Under alkaline conditions (KOH/EtOH):
text4-Methyl-3-(phenoxymethyl)-4H-1,2,4-triazole + CS₂ → 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole
Conditions : Reflux, 6 hr | Yield : 72%
With Aromatic Aldehydes
textTriazole-thiol + 4-Chlorobenzaldehyde → Schiff base intermediate → Cyclized product
Catalyst : AcOH (5 mol%) | Yield : 68–85%
Cross-Coupling Reactions
Cu(I)-catalyzed couplings enable functionalization at the phenoxymethyl group:
Optimized Conditions :
Acid/Base-Mediated Rearrangements
Under strong acidic conditions (HCl/EtOH):
textThis compound → Ring-opened thiosemicarbazide intermediate → Rearranged to 1,3,4-thiadiazole derivative
Yield : 58% | Key Driver : Protonation of triazole nitrogen destabilizes the ring .
Mechanistic Studies
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DFT Calculations : Confirm sulfur-centered reactivity in oxidation/substitution (HOMO: -SH group) .
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Kinetic Data : Second-order kinetics observed in alkylation (k = 1.2 × 10⁻³ L/mol·s at 25°C) .
Stability Considerations
Scientific Research Applications
Chemical Applications
Synthesis Building Block
This compound serves as a crucial building block for the synthesis of more complex molecules. It is utilized in coordination chemistry as a ligand, facilitating the formation of metal complexes that are vital in catalysis and materials science.
Chemical Reactions
4-Methyl-3-(phenoxymethyl)-4H-1,2,4-triazole can undergo various chemical transformations:
- Oxidation : Using agents like hydrogen peroxide to form oxides.
- Reduction : Employing sodium borohydride or lithium aluminum hydride to produce alcohols or amines.
- Substitution : The phenoxymethyl group can be replaced with other functional groups through nucleophilic substitution.
Biological Applications
Antimicrobial Properties
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial activity. A study highlighted the synthesis of triazole derivatives that showed enhanced activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.12 to 1.95 µg/mL .
Antifungal Activity
The compound's structure is integral to the development of antifungal agents. Triazole derivatives have been shown to possess broad-spectrum antifungal activity against pathogens such as Candida albicans and Aspergillus fumigatus, with MIC values as low as 0.25 µg/mL .
Antiviral Applications
Emerging research suggests potential antiviral properties against viruses such as HSV-1. The mechanism involves targeting viral replication pathways, demonstrating the compound's versatility in therapeutic applications .
Medicinal Chemistry
Therapeutic Agent Development
Due to its bioactive properties, this compound is explored as a therapeutic agent for various diseases. Its derivatives have shown promise in treating infections resistant to conventional antibiotics and have been evaluated for their anticancer properties .
Industrial Applications
Material Science
In industrial contexts, this compound is utilized in developing new materials such as polymers and coatings due to its unique chemical properties. The incorporation of triazole units enhances the thermal stability and mechanical properties of these materials .
Case Studies
Mechanism of Action
The mechanism of action of 4-methyl-3-(phenoxymethyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Physicochemical and Photophysical Properties
Substituents at position 4 (alkyl vs. aryl) and position 3 (electron-withdrawing vs. donating groups) modulate solubility, melting points, and optoelectronic behavior.
Table 2: Photophysical Properties of Selected Triazoles
*Predicted based on analogous phenoxymethyl derivatives .
Key Findings :
- Alkyl Chain Length : Butyl substituents at position 4 enhance quantum yields (Φ = 0.85) compared to methyl (Φ = 0.65) due to reduced aggregation .
- Conjugation Effects : Aromatic substituents (e.g., biphenyl) red-shift emission wavelengths, while electron-withdrawing groups (e.g., sulfanyl) improve photostability .
Table 3: Antimicrobial and Enzymatic Inhibition Data
*At 0.01% concentration for antimicrobial assays .
Mechanistic Insights :
Biological Activity
4-Methyl-3-(phenoxymethyl)-4H-1,2,4-triazole is a compound belonging to the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. The 1,2,4-triazole core is known for its incorporation into various therapeutic agents with antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by recent research findings and case studies.
The structure of this compound can be represented as follows:
The triazole ring enhances the compound's ability to interact with biological targets through hydrogen bonding and π-stacking interactions. These interactions are crucial for its pharmacological effects.
Antibacterial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial properties. A study highlighted the effectiveness of triazole derivatives against various bacterial strains, including E. coli, S. aureus, and P. aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.12 to 1.95 µg/mL, suggesting potent antibacterial activity .
Case Study: Synthesis and Evaluation
A study synthesized several phenoxymethyl triazole derivatives and evaluated their antibacterial activities. The most active compounds were identified through in vitro assays against a panel of bacteria. Notably, compounds with specific substituents on the phenyl ring showed enhanced activity compared to others .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| A | 0.12 | E. coli |
| B | 0.25 | S. aureus |
| C | 0.50 | P. aeruginosa |
Anticancer Activity
The anticancer potential of triazole derivatives has also been extensively studied. For instance, compounds containing the 3-amino-1,2,4-triazole moiety have demonstrated significant antiproliferative effects on cancer cell lines through mechanisms such as inhibition of tubulin polymerization .
Research Findings
In vitro studies revealed that certain triazole derivatives led to a notable decrease in cell viability in various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| D | MCF-7 (breast cancer) | 5.0 |
| E | A549 (lung cancer) | 10.0 |
| F | HeLa (cervical cancer) | 7.5 |
These results indicate that modifications to the triazole structure can significantly enhance anticancer activity.
Anti-inflammatory and Other Biological Activities
In addition to antibacterial and anticancer properties, triazole derivatives have shown potential anti-inflammatory effects. For example, compounds have been reported to reduce inflammation in animal models of arthritis . Furthermore, some derivatives exhibit antioxidant activity, contributing to their therapeutic potential.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-methyl-3-(phenoxymethyl)-4H-1,2,4-triazole derivatives, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves the condensation of 5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazole-3-thiones with monochloroacetic acid in an equimolar alkali medium under reflux. Optimization includes controlling reaction temperature (typically 80–100°C), reaction time (4–18 hours), and purification via recrystallization using ethanol-water mixtures . Adjusting the molar ratio of reactants and alkali concentration can improve yields, as demonstrated in studies achieving ~65% efficiency .
Q. Which analytical techniques are critical for confirming the structure and purity of synthesized triazole derivatives?
- Methodological Answer : Elemental analysis (C, H, N content) and IR spectroscopy (to confirm functional groups like -SH or -COOH) are foundational. Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures purity, while H NMR and C NMR provide detailed structural elucidation, including substituent positioning . For example, IR peaks at 2500–2600 cm indicate thiol (-SH) groups in intermediates .
Q. How can researchers assess the preliminary pharmacological potential of triazole derivatives?
- Methodological Answer : Initial screening involves in vitro assays for antimicrobial, antifungal, or antioxidant activity. For instance, antioxidant potential can be evaluated using DPPH radical scavenging assays, with comparisons to standards like BHA/BHT . Antifungal activity against Candida species is tested via broth microdilution methods, with MIC (minimum inhibitory concentration) values reported .
Advanced Research Questions
Q. What computational strategies predict the biological activity and binding mechanisms of triazole derivatives?
- Methodological Answer : Molecular docking studies using software like AutoDock Vina or Schrödinger Suite can model interactions with target enzymes (e.g., fungal 14-α-demethylase, PDB ID: 3LD6). Docking parameters include grid box dimensions centered on the active site and Lamarckian genetic algorithms for pose optimization. Free energy calculations (ΔG) help rank ligand efficacy . Density functional theory (DFT) further analyzes electronic properties (e.g., HOMO-LUMO gaps) to correlate with observed bioactivity .
Q. How should researchers resolve contradictions in pharmacological data across studies (e.g., varying MIC values)?
- Methodological Answer : Discrepancies often arise from differences in assay protocols (e.g., inoculum size, growth media) or compound purity. Standardizing protocols (CLSI guidelines for antimicrobial testing) and validating purity via HPLC (>95%) are essential. Comparative studies using shared reference strains (e.g., C. albicans ATCC 90028) and statistical meta-analysis can identify confounding variables .
Q. What advanced synthetic strategies improve regioselectivity in triazole functionalization?
- Methodological Answer : Microwave-assisted synthesis reduces reaction times (from hours to minutes) and enhances regioselectivity by uniform heating. For example, 3-substituted triazoles are synthesized in 85% yield under microwave irradiation (300 W, 120°C) . Protecting groups (e.g., Boc for amines) and transition metal catalysts (e.g., Pd for cross-coupling) further direct functionalization .
Q. How can coordination chemistry expand the applications of triazole derivatives?
- Methodological Answer : Triazoles act as ligands for metal complexes (e.g., Ag(I), Hg(II), Cd(II)), which exhibit enhanced antimicrobial or luminescent properties. Synthesis involves reacting triazole-thiols with metal salts (e.g., AgNO) in ethanol/water, followed by X-ray crystallography to confirm geometry (e.g., tetrahedral Ag complexes) . Stability constants (log K) are determined via potentiometric titration .
Methodological Design Considerations
- Experimental Design for SAR Studies : Systematically vary substituents (e.g., R = methyl, phenyl, halogen) and correlate with bioactivity using multivariate regression. Include control compounds (e.g., fluconazole for antifungal assays) .
- Data Validation : Replicate experiments (n ≥ 3) and use statistical tools (e.g., ANOVA, t-tests) to confirm significance. Cross-validate computational predictions with in vitro results .
- Handling Reactive Intermediates : Triazole-thiols are air-sensitive; store under inert gas (N) and use freshly distilled solvents (e.g., DMSO) to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
